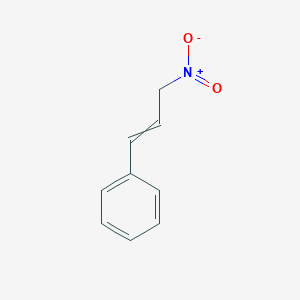
3-Bromo-5-chloro-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-4-iodobenzenamine is an aromatic amine compound with the molecular formula C6H3BrClINH2. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to a benzene ring along with an amino group. The unique combination of halogens makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-iodobenzenamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, chlorination, and iodination of aniline derivatives. For instance, paraiodoaniline can be reacted with bromochlorohydantoin in the presence of absolute ethyl alcohol to form an intermediate, which is then further reacted with hypophosphorous acid and sodium nitrite to yield 3-Bromo-5-chloro-4-iodobenzenamine .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, purity, and reaction conditions. The use of bromochlorohydantoin as a solvent and reagent is advantageous due to its cost-effectiveness and ease of handling. The reaction conditions are typically mild, and the process involves steps such as filtration and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-iodobenzenamine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-chloro-4-iodobenzenamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with halogenated aromatic structures.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 3-Bromo-5-chloro-4-iodobenzenamine exerts its effects involves interactions with various molecular targets. The presence of halogens can influence the compound’s reactivity and binding affinity to different receptors or enzymes. The amino group can form hydrogen bonds, while the halogens can participate in halogen bonding, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Bromochlorobenzene: Contains bromine and chlorine on a benzene ring but lacks the iodine and amino group.
3-Bromo-5-chloro-2-hydroxybenzaldehyde: Similar halogenation pattern but with a hydroxyl and aldehyde group instead of an amino group.
Uniqueness
3-Bromo-5-chloro-4-iodobenzenamine is unique due to the presence of three different halogens and an amino group on the benzene ring. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C6H4BrClIN |
|---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |
InChI Key |
DWAXZLJZJKIQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


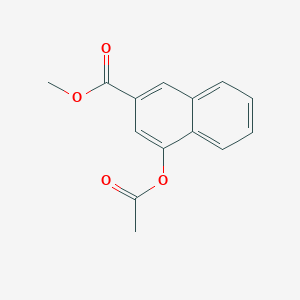
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)
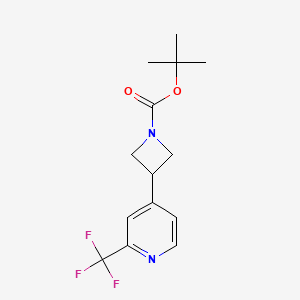
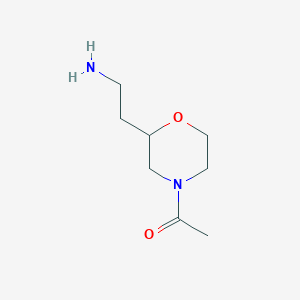
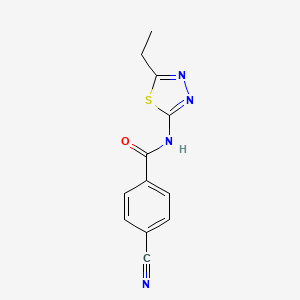
![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)
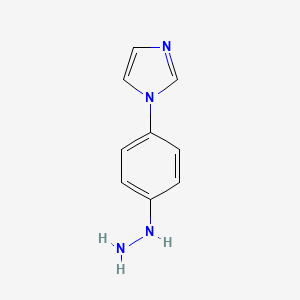
![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
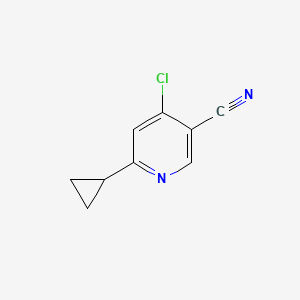
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)


